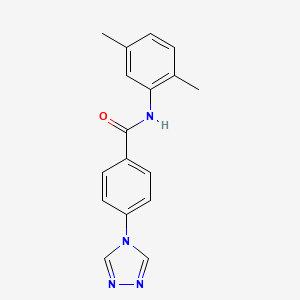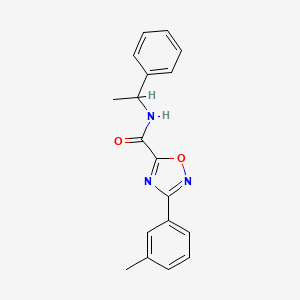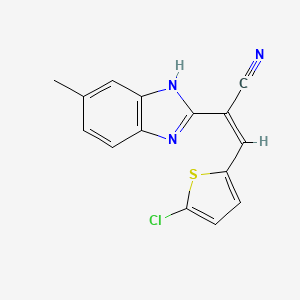
N-(2,5-dimethylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, commonly known as DMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPT is a white crystalline powder that is soluble in water, ethanol, and other organic solvents.
Applications De Recherche Scientifique
DMPT has been found to have a wide range of potential applications in scientific research. One area of research where DMPT has been extensively studied is in the field of aquaculture. DMPT has been shown to be an effective feed attractant for fish and shrimp, leading to increased feed intake and growth rates. DMPT has also been studied for its potential use as a stress-reducing agent in aquaculture, as it has been shown to reduce cortisol levels in fish and shrimp.
DMPT has also been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. DMPT has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The exact mechanism of action of DMPT is not fully understood. However, it is believed to act as a pheromone mimic, stimulating the olfactory receptors in fish and shrimp and leading to increased feed intake. DMPT has also been shown to modulate the expression of genes involved in the stress response in fish and shrimp.
Biochemical and Physiological Effects
DMPT has been shown to have a range of biochemical and physiological effects. In fish and shrimp, DMPT has been shown to increase feed intake and growth rates, reduce cortisol levels, and modulate the expression of stress-related genes. In vitro studies have also shown that DMPT has anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMPT in lab experiments is its high purity level, which ensures that the results obtained are accurate and reproducible. DMPT is also relatively easy to synthesize and is readily available. One limitation of using DMPT in lab experiments is that it is a relatively new compound, and its long-term effects on fish and shrimp are not fully understood.
Orientations Futures
There are several potential future directions for research on DMPT. One area of research could be to further investigate its anti-inflammatory and anti-cancer properties and its potential use in the treatment of these diseases. Another area of research could be to investigate its potential use as a stress-reducing agent in other species, such as poultry and livestock. Additionally, more research could be done to investigate the long-term effects of DMPT on fish and shrimp and its potential impact on the environment.
Méthodes De Synthèse
DMPT can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,5-dimethylaniline with 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction yields DMPT as a white crystalline powder with a high purity level.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-3-4-13(2)16(9-12)20-17(22)14-5-7-15(8-6-14)21-10-18-19-11-21/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKZUOFLGFZJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[4-(4-fluorophenyl)-4-oxobutanoyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5418404.png)
![methyl 4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5418414.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5418418.png)
![N-cycloheptyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5418428.png)
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5418443.png)
![2-ethyl-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5418446.png)
![4-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5418451.png)
![7-chloro-4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]quinoline](/img/structure/B5418468.png)
![3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5418475.png)

![4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5418486.png)

